Methoxycycloheptane
CAS No.: 42604-04-6
Cat. No.: VC19639901
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42604-04-6 |
---|---|
Molecular Formula | C8H16O |
Molecular Weight | 128.21 g/mol |
IUPAC Name | methoxycycloheptane |
Standard InChI | InChI=1S/C8H16O/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 |
Standard InChI Key | QLAQTFNZWZHLFG-UHFFFAOYSA-N |
Canonical SMILES | COC1CCCCCC1 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
Methoxycycloheptane is systematically named methoxycycloheptane under IUPAC conventions, reflecting its cycloheptane backbone with a methoxy (-OCH₃) substituent . Its molecular formula, C₈H₁₆O, corresponds to a monocyclic ether with one oxygen atom integrated into the structure.
Structural Descriptors and Stereochemistry
The compound’s structural identity is further defined by its SMILES notation (COC1CCCCCC1) and InChIKey (QLAQTFNZWZHLFG-UHFFFAOYSA-N) . The cycloheptane ring adopts a non-planar conformation, with the methoxy group occupying an equatorial or axial position depending on the ring’s puckering dynamics. Computational models suggest that the chair-like conformations common in smaller cycloalkanes are less stable in cycloheptane due to increased ring strain, leading to flexible pseudorotational behavior .
Table 1: Key Identifiers of Methoxycycloheptane
Property | Value |
---|---|
CAS Registry Number | 42604-04-6 |
PubChem CID | 551473 |
Molecular Formula | C₈H₁₆O |
Molecular Weight | 128.21 g/mol |
SMILES | COC1CCCCCC1 |
InChIKey | QLAQTFNZWZHLFG-UHFFFAOYSA-N |
Physical and Chemical Properties
Solubility and Reactivity
As an ether, methoxycycloheptane is expected to display limited solubility in polar solvents like water but high miscibility with organic solvents such as dichloromethane or hexane. Its ether linkage renders it susceptible to acid-catalyzed cleavage, though the steric bulk of the cycloheptane ring may impede reaction kinetics compared to linear or smaller cyclic ethers.
Synthetic Methodologies
Established Routes for Cyclic Ether Synthesis
While no peer-reviewed studies explicitly detail methoxycycloheptane’s synthesis, logical pathways can be inferred from analogous compounds:
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Williamson Ether Synthesis: Reaction of cycloheptanol with methyl iodide in the presence of a strong base (e.g., NaH) could yield methoxycycloheptane.
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Ring-Opening Functionalization: Hydride reduction of cycloheptanone followed by methylation of the resultant alcohol.
Challenges in synthesizing seven-membered rings—such as unfavorable entropic factors during cyclization—may necessitate high-dilution conditions or template-directed strategies.
Catalytic and Biomass-Derived Approaches
Recent advances in biomass conversion, such as the hydrodeoxygenation of furanic compounds to cyclic alkanes , hint at potential routes for generating methoxycycloheptane from renewable feedstocks. For example, aldol condensation of diketones followed by hydrogenation could be adapted to construct the cycloheptane scaffold .
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